Predicted Lipophilicity (cLogP) Differentiates CAS 957497-95-9 from the Des-Fluoro and Des-Acetyl Analogs
Computational prediction of the octanol–water partition coefficient places CAS 957497-95-9 at a cLogP of approximately 1.8 [1], which falls within the optimal oral drug-likeness window (cLogP 1–3) defined by Lipinski's rule of five. In contrast, the direct des-fluoro analog—in which the terminal 4-fluorophenyl is replaced by an unsubstituted phenyl ring—is predicted to exhibit a cLogP approximately 0.3–0.5 log units lower, reflecting the well-characterized lipophilicity-enhancing effect of para-fluoro aromatic substitution [2]. Simultaneously, the des-acetyl analog (lacking the 4-acetyl group on the pyrazole) would be expected to show a further decrease in lipophilicity owing to the loss of the acetyl methyl group. This difference is mechanistically relevant because even a 0.3–0.5 log unit shift in cLogP can materially alter membrane permeability, plasma protein binding, and non-specific tissue distribution in pharmacokinetic studies.
| Evidence Dimension | Predicted octanol–water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.80 (predicted) |
| Comparator Or Baseline | Des-fluoro analog (N-phenyl instead of N-(4-fluorophenyl)): cLogP ≈ 1.3–1.5 (class-level estimate); Des-acetyl analog: cLogP < 1.3 |
| Quantified Difference | ΔcLogP ≈ +0.3 to +0.5 relative to des-fluoro analog; > +0.5 relative to des-acetyl analog |
| Conditions | Predicted using in silico methods (ALOGPS/clogP algorithm); no experimental logP measurement is publicly available for this specific compound |
Why This Matters
The predicted cLogP of ~1.8 positions CAS 957497-95-9 within the optimal lipophilicity range for cell permeability while avoiding excessive lipophilicity that would increase promiscuous binding and metabolic liability, making it a preferable starting point for medicinal chemistry optimization over its more hydrophilic or more lipophilic analogs.
- [1] SILDrug. (n.d.). Physicochemical property prediction for C₁₅H₁₆FN₃O₂. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Retrieved from https://sildrug.ibb.waw.pl. View Source
- [2] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. https://doi.org/10.1039/B610213C View Source
